molecular formula C15H17ClN2O2 B4071278 3-[allyl(methyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione

3-[allyl(methyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4071278
M. Wt: 292.76 g/mol
InChI Key: GNCGSSMMIQKTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[allyl(methyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, ACPD, and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

ACPD acts as an agonist of mGluRs, which are G protein-coupled receptors that modulate the release of neurotransmitters in the brain. ACPD binds to the extracellular domain of mGluRs, leading to the activation of intracellular signaling pathways. This activation results in the modulation of synaptic transmission and plasticity.
Biochemical and physiological effects:
ACPD has been shown to modulate neurotransmitter release and synaptic plasticity in various brain regions. In addition, ACPD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. ACPD has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

The advantages of using ACPD in lab experiments include its high potency and selectivity for mGluRs. ACPD is also relatively stable and can be stored for extended periods without degradation. However, the limitations of using ACPD in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on ACPD. One area of interest is the development of novel drugs based on the structure of ACPD that can selectively target specific mGluR subtypes. Another area of interest is the investigation of the role of ACPD in neurodegenerative diseases and the potential for ACPD-based drugs to treat these conditions. Additionally, there is a need for further research on the safety and toxicity of ACPD to better understand its potential as a therapeutic agent.

Scientific Research Applications

ACPD has been extensively studied for its potential applications in various fields. In neuroscience, ACPD is used as a research tool to investigate the mechanisms of synaptic transmission and plasticity. ACPD is a selective agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-4-7-17(3)13-9-14(19)18(15(13)20)11-6-5-10(2)12(16)8-11/h4-6,8,13H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGSSMMIQKTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N(C)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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